![molecular formula C22H19FN4O4 B2607313 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1115336-64-5](/img/structure/B2607313.png)
2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the retrieved data .Scientific Research Applications
Cancer Treatment
The compound has shown promise as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an extracellular enzyme. ENPP1 hydrolyzes cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which is the endogenous agonist for the stimulator of interferon genes (STING) pathway. Inhibition of ENPP1 can trigger STING activation and promote antitumor immunity, making it an attractive target for cancer immunotherapy . Compound 31, derived from the pyrido[2,3-d]pyrimidin-7-one scaffold, demonstrated significant potency in both ENPP1 inhibition and STING pathway stimulation in vitro. Notably, it also exhibited in vivo efficacy in a syngeneic mouse triple-negative breast cancer model.
Antibacterial and Antifungal Activity
While not widely explored, the compound’s structure suggests potential antibacterial and antifungal properties. A related compound, 2-thioxodihydropyrido[2,3-d]pyrimidine, was identified as having broad-spectrum antibacterial activity (MIC 0.49–3.9 μg/mL) and reasonable antifungal activity (MIC 31.25 μg/mL) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4/c1-31-14-6-4-5-13(9-14)10-24-18(28)12-27-21(29)20-19(26-22(27)30)16(11-25-20)15-7-2-3-8-17(15)23/h2-9,11,25H,10,12H2,1H3,(H,24,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWXOHRXCGIGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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